molecular formula C19H20FN3O2 B2703229 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941908-76-5

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2703229
CAS RN: 941908-76-5
M. Wt: 341.386
InChI Key: MZOSENYPEWOKOL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various research studies, making it a topic of interest for many researchers.

Scientific Research Applications

Synthesis and Analysis Techniques

A study on the synthesis of deuterium-labeled AR-A014418, a compound closely related to 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, highlighted its application in LC–MS analysis for drug absorption and pharmacokinetics studies. The synthesis involved several steps starting from commercially available materials, achieving high chemical and isotope purity, indicating its utility in detailed pharmacokinetic analysis (Liang et al., 2020).

Medicinal Chemistry and Drug Development

The compound is part of research efforts aiming at the development of new therapeutic agents. For instance, derivatives of this chemical structure have been explored for their potential as antidepressants by evaluating their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. This approach represents a novel strategy for enhancing serotonergic neurotransmission, potentially leading to more effective treatments for depression (Matzen et al., 2000).

Radiolabeled Compounds for Imaging

Another area of application includes the synthesis of radiolabeled versions of this compound for positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3beta (GSK-3β). Such studies are crucial for understanding the compound's distribution and interaction within the brain, although challenges in brain penetration have been noted, indicating the complexity of designing effective brain-targeted therapeutic agents (Vasdev et al., 2005).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSENYPEWOKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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